molecular formula C13H18ClNO2 B2898659 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide CAS No. 1397216-12-4

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B2898659
CAS No.: 1397216-12-4
M. Wt: 255.74
InChI Key: PRPSMOQFKXXWSY-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, a dimethylpropyl group, and a hydroxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide typically involves multiple steps. One common method includes the following steps:

    Preparation of 3-hydroxyacetophenone: This can be achieved through the hydroxylation of acetophenone.

    Formation of 3-hydroxyphenylacetamide: The 3-hydroxyacetophenone is then reacted with chloroacetyl chloride in the presence of a base to form 3-hydroxyphenylacetamide.

    Introduction of the dimethylpropyl group: The final step involves the reaction of 3-hydroxyphenylacetamide with 2,2-dimethylpropylamine in the presence of a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-oxophenyl)acetamide.

    Reduction: Formation of 2-Amino-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro group may also participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-dimethylpropyl)-N-(4-hydroxyphenyl)acetamide
  • 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-methoxyphenyl)acetamide
  • 2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxybenzyl)acetamide

Uniqueness

2-Chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide is unique due to the specific positioning of the hydroxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylpropyl group also imparts steric hindrance, affecting the compound’s interaction with molecular targets.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)9-15(12(17)8-14)10-5-4-6-11(16)7-10/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPSMOQFKXXWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C1=CC(=CC=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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